3-Chloro Substitution Enables FLT3-ITD Inhibitor Potency at Nanomolar Concentrations
In a scaffold-hopping study targeting FLT3-ITD kinase, imidazo[1,2-b]pyridazine derivatives bearing 3-position substituents demonstrated superior potency compared to non-substituted and alternatively substituted heterocyclic cores. Compound 34f, a representative derivative incorporating the 3-chloroimidazo[1,2-b]pyridazine core, exhibited IC50 values of 4 nM against FLT3-ITD and 1 nM against FLT3-D835Y mutant kinase [1]. This potency is markedly enhanced relative to the parent hit compound (IC50 >20 µM) and comparator heterocyclic scaffolds (e.g., thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine) evaluated in parallel [1].
| Evidence Dimension | FLT3-ITD kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4 nM (FLT3-ITD); 1 nM (FLT3-D835Y mutant) |
| Comparator Or Baseline | Parent hit compound IC50 >20 µM; alternative heterocyclic cores (e.g., thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine) generally >20 µM |
| Quantified Difference | >5,000-fold improvement over initial hit; >5,000-fold greater potency than alternative cores |
| Conditions | Recombinant FLT3-ITD and FLT3-D835Y kinase assays; cell-free biochemical assay |
Why This Matters
This nanomolar potency validates the 3-chloroimidazo[1,2-b]pyridazine core as a superior starting point for FLT3 inhibitor development compared to other heterocyclic scaffolds.
- [1] Břehová P, Řezníčková E, Škach K, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. 2023;66(15):10558-10578. View Source
